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Compound of Interest

Compound Name: AS2541019

CAS No.: 2098906-98-8

Cat. No.: B605611

Get Quote

Content Type: Technical Monograph Subject: AS2541019 (Astellas Pharma) Primary

Application: B-Cell Mediated Immunity & Transplant Rejection

Executive Summary & Mechanism of Action
AS2541019 is a potent, orally available, and highly selective inhibitor of the phosphoinositide 3-

kinase delta (PI3Kδ) isoform.[1] Unlike first-generation pan-PI3K inhibitors that suffer from

broad toxicity (hyperglycemia via PI3Kα, platelet dysfunction via PI3Kβ), AS2541019 is

engineered to target the p110δ catalytic subunit predominantly expressed in leukocytes.

Its primary developmental utility lies in transplantation immunology, specifically the prevention

of Antibody-Mediated Rejection (AMR). While standard calcineurin inhibitors (e.g., Tacrolimus)

effectively control T-cell responses, they often fail to suppress the B-cell/plasma cell axis

responsible for Donor-Specific Antibodies (DSA). AS2541019 bridges this gap by severing the

B-Cell Receptor (BCR) signaling cascade, thereby inhibiting B-cell proliferation, activation, and

subsequent antibody production.
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The compound functions as an ATP-competitive inhibitor at the ATP-binding pocket of the

p110δ subunit. By blocking the phosphorylation of PIP2 to PIP3, it prevents the recruitment of

PH-domain-containing proteins (Akt, PDK1) to the plasma membrane.

B-Cell Receptor (BCR)
(Antigen/IgM Stimulation)

PI3Kδ Complex
(p110δ/p85α)

Activates

PIP3

Catalyzes

AS2541019
(Inhibitor)

  Inhibits (IC50 ~20 nM)

PIP2

Phosphorylation

Akt (PKB)
(Phosphorylation)

Recruits

mTORC1

Activates

FoxO Transcription Factors

Phosphorylates (Inhibits)

B-Cell Proliferation Antibody Production (DSA) MHC Class II Expression

Regulates gene exp.

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b605611/docs?utm_src=pdf-body-img#as2541019-technical-profile-of-a-selective-pi3k-inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605611?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Pharmacologic intervention point of AS2541019 within the BCR signaling cascade.

The compound blocks the conversion of PIP2 to PIP3, halting downstream Akt/mTOR

activation.

Chemical Properties & Selectivity Profile
The defining characteristic of AS2541019 is its isoform selectivity. Off-target inhibition of PI3Kα

(insulin signaling) and PI3Kγ (chemotaxis) is minimal, which theoretically widens the

therapeutic window compared to non-selective agents.

Quantitative Selectivity Data
The following data aggregates enzymatic and cellular potency metrics derived from primary

pharmacological assays.
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Target Isoform Assay Type
IC50 Value
(nM)

Selectivity
Ratio (vs. δ)

Clinical
Implication

PI3Kδ (Delta) Enzymatic (ATP) 20.1 1x
Primary Target

(B-cell efficacy)

PI3Kα (Alpha) Enzymatic > 10,000 > 500x
Reduced risk of

hyperglycemia

PI3Kβ (Beta) Enzymatic > 10,000 > 500x
Reduced risk of

platelet issues

PI3Kγ (Gamma) Enzymatic > 1,000 > 50x
Preserved T-cell

migration

Cellular Potency

Human B-Cells
Proliferation

(Anti-IgM)
3.6 N/A

High potency in

functional

context

Human B-Cells
MHC Class II

Expression
13.2 N/A

Marker of

antigen

presentation

Ramos Cells p-Akt (Ser473) 14.3 N/A

Direct biomarker

of target

engagement

Technical Insight: The discrepancy between enzymatic IC50 (20.1 nM) and cellular proliferation

IC50 (3.6 nM) suggests high intracellular accumulation or residence time, a favorable property

for chronic dosing regimens.

Preclinical Pharmacology & Protocol Design
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To validate AS2541019 in a research setting, experimental design must account for the specific

activation state of the B-cell. Resting B-cells show minimal PI3Kδ activity; therefore, stimulation

is mandatory for assay validity.

Protocol A: In Vitro B-Cell Proliferation & MHC II Assay
Objective: Determine the functional IC50 of AS2541019 on human or rodent B-cell activation.

Reagents:

Purified B-cells (CD19+ isolation kit).

Stimulant: Anti-IgM F(ab')2 fragment (Cross-links BCR).

Readout: 3H-Thymidine (proliferation) or Flow Cytometry (MHC II - FITC).

Workflow Logic:

Isolation: Isolate PBMCs via density gradient centrifugation; purify B-cells via negative

selection (purity >95%).

Seeding: Plate

cells/well in 96-well flat-bottom plates.

Pre-incubation (Critical): Treat cells with AS2541019 (serial dilution 0.1 nM – 1000 nM) for 1

hour prior to stimulation. This ensures the inhibitor occupies the ATP pocket before the

kinase is activated.

Stimulation: Add Anti-IgM (

). Incubate for 72 hours (proliferation) or 24 hours (MHC II).

Analysis:

Proliferation:[1][2][3] Pulse with

3H-thymidine for the final 16 hours.

MHC II: Stain with Anti-HLA-DR (human) or Anti-RT1B (rat) and analyze via FACS.
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Protocol B: In Vivo Allo-Transplantation Model
Objective: Assess efficacy in preventing Donor-Specific Antibody (DSA) production.

Model: Heterotopic Cardiac Transplantation (Hamster heart into Rat recipient) or Renal

Allograft (Cynomolgus monkey).

Dosing Regimen: Oral gavage (PO).

Combination: AS2541019 is typically tested alongside sub-therapeutic Tacrolimus to mimic

clinical maintenance therapy.

Endpoint: Graft survival time and serum DSA titer (measured via flow cross-match).
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Figure 2: Integrated workflow for validating AS2541019 efficacy from cellular assays to in vivo

transplantation models.

Pharmacokinetics & Clinical Translation
AS2541019 demonstrates a pharmacokinetic (PK) profile suitable for once-daily oral dosing.

Bioavailability: High oral bioavailability observed in rodent and non-human primate models.

Pharmacodynamics (PD): The suppression of MHC Class II on peripheral B-cells serves as a

robust PD biomarker. In rat studies, a single oral dose (2 mg/kg) significantly reduced MHC II
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expression at 16 hours post-dose.[3]

Toxicity Profile: By sparing PI3K

and

, AS2541019 avoids the severe colitis and hepatotoxicity often seen with pan-inhibitors or
less selective generation 1 inhibitors (e.g., Idelalisib).

Clinical Relevance: In kidney transplantation, "chronic active antibody-mediated rejection"

remains the leading cause of long-term graft loss. Current standard of care (Tacrolimus + MMF

+ Steroids) is T-cell centric. AS2541019 offers a mechanism to specifically "switch off" the

humoral (antibody) arm of rejection without inducing broad immunodeficiency.
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Note: AS2541019 is an investigational compound. Researchers should verify specific lot purity

and solvent compatibility (typically soluble in DMSO up to 100 mM) before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605611?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

